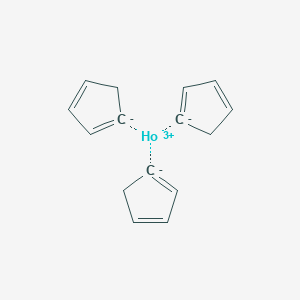
Tris(cyclopentadienyl)holmium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(cyclopentadienyl)holmium is an organometallic compound where three cyclopentadienyl ligands are coordinated to a central holmium atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(cyclopentadienyl)holmium typically involves the reaction of holmium chloride with cyclopentadienyl sodium in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods while ensuring stringent control over reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
Tris(cyclopentadienyl)holmium undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form holmium oxides.
Reduction: It can be reduced under specific conditions to yield lower oxidation state holmium compounds.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and a suitable leaving group.
Major Products Formed
Oxidation: Holmium oxides.
Reduction: Lower oxidation state holmium compounds.
Substitution: Various substituted holmium cyclopentadienyl complexes.
Scientific Research Applications
Tris(cyclopentadienyl)holmium has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its therapeutic potential in targeted drug delivery systems.
Industry: Utilized in the development of advanced materials with unique electronic and magnetic properties.
Mechanism of Action
The mechanism of action of Tris(cyclopentadienyl)holmium involves its interaction with molecular targets through its cyclopentadienyl ligands. These interactions can modulate various pathways, depending on the specific application. For example, in catalysis, the compound can facilitate the formation and breaking of chemical bonds, thereby accelerating reaction rates.
Comparison with Similar Compounds
Similar Compounds
- Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium
- Tris(eta5-cyclopenta-2,4-dien-1-yl)yttrium
- Tris(eta5-cyclopenta-2,4-dien-1-yl)lanthanum
Uniqueness
Tris(cyclopentadienyl)holmium is unique due to its specific electronic configuration and the properties imparted by the holmium atom. Compared to its analogs, it exhibits distinct magnetic and electronic behaviors, making it particularly valuable in specialized applications such as advanced materials and catalysis.
Properties
CAS No. |
1272-22-6 |
|---|---|
Molecular Formula |
C15H15Ho |
Molecular Weight |
360.21 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;holmium(3+) |
InChI |
InChI=1S/3C5H5.Ho/c3*1-2-4-5-3-1;/h3*1-3H,4H2;/q3*-1;+3 |
InChI Key |
ZZSQGMHUOVLCBI-UHFFFAOYSA-N |
SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[Ho+3] |
Canonical SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[Ho+3] |
Key on ui other cas no. |
1272-22-6 |
Pictograms |
Flammable |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


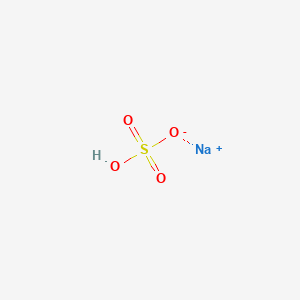
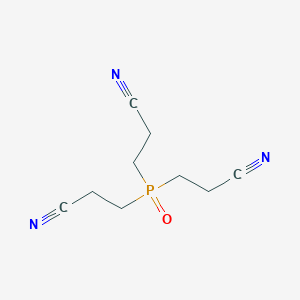
![1-[4-(4-Aminophenoxy)phenyl]ethanone](/img/structure/B72301.png)
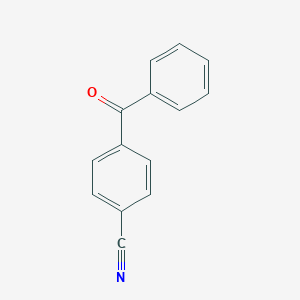
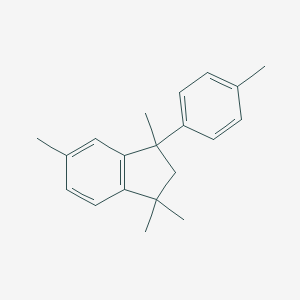

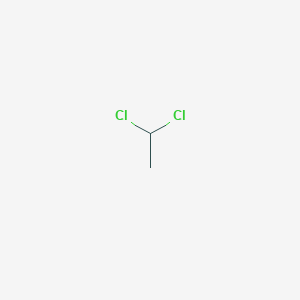
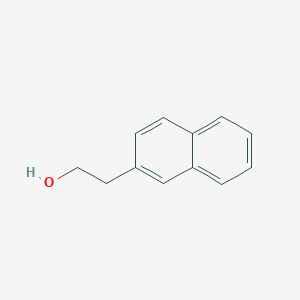
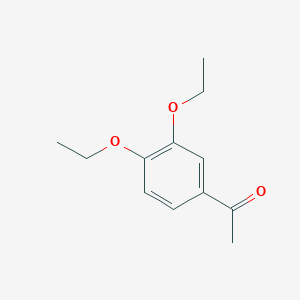
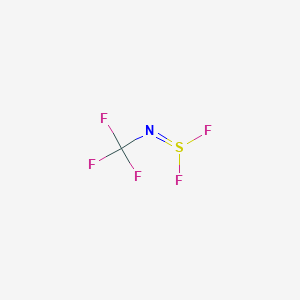
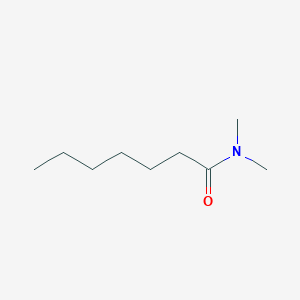
![10-[3-(Dimethylammonio)-2-methylpropyl]-10H-phenothiazinium [R-(R*,R*)]-tartrate](/img/structure/B72318.png)
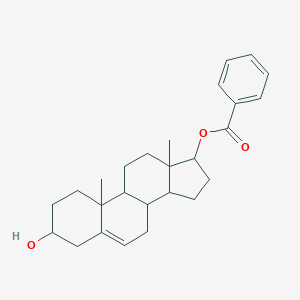
![2-Phenylbenzo[b]thiophene](/img/structure/B72322.png)
